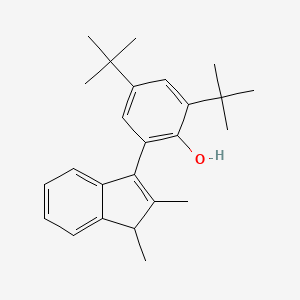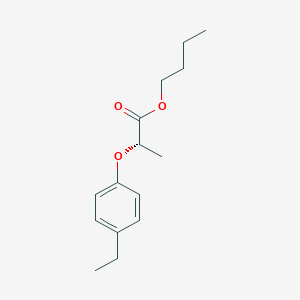silane CAS No. 199384-57-1](/img/structure/B12573860.png)
[(2-Bromo-1-methoxyprop-1-en-1-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H17BrO2Si. It is commonly used as a coupling agent and adhesion promoter in various industrial and manufacturing processes, such as in the production of adhesives, sealants, and coatings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-methoxyprop-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are used in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Addition Reactions: Products include halogenated silanes or other addition products.
科学的研究の応用
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of high-performance materials such as adhesives, sealants, and coatings
作用機序
The mechanism of action of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane involves the formation of stable carbon-silicon bonds through nucleophilic substitution or addition reactions. The compound acts as a coupling agent, promoting adhesion between different materials by forming covalent bonds with both surfaces. This enhances the mechanical properties and durability of the resulting materials .
類似化合物との比較
Similar Compounds
(2-Methoxyprop-1-en-1-yl)oxysilane: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
(2-Chloro-1-methoxyprop-1-en-1-yl)oxysilane: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This allows for the formation of a wide range of substituted silanes, making it a versatile reagent in organic synthesis .
特性
CAS番号 |
199384-57-1 |
|---|---|
分子式 |
C7H15BrO2Si |
分子量 |
239.18 g/mol |
IUPAC名 |
(2-bromo-1-methoxyprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C7H15BrO2Si/c1-6(8)7(9-2)10-11(3,4)5/h1-5H3 |
InChIキー |
VPTFSNQUIPAUME-UHFFFAOYSA-N |
正規SMILES |
CC(=C(OC)O[Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


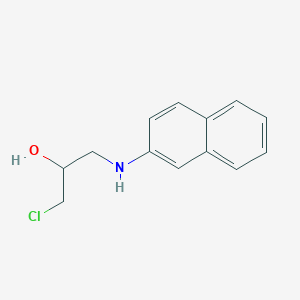
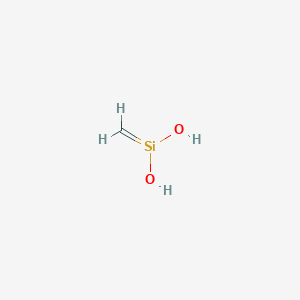
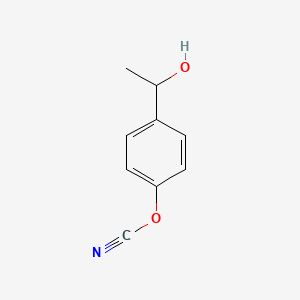
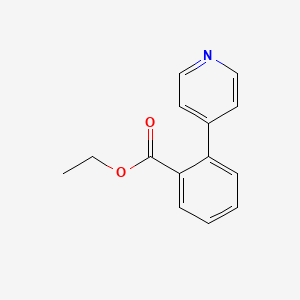
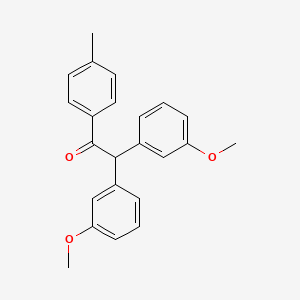
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
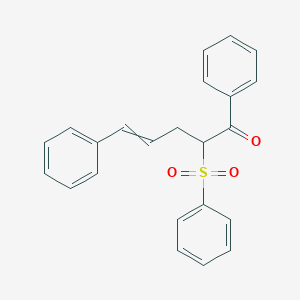
![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
